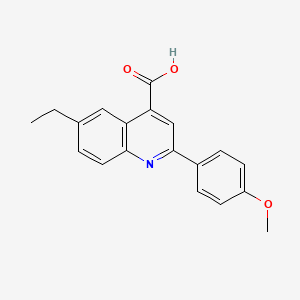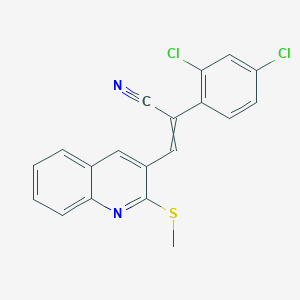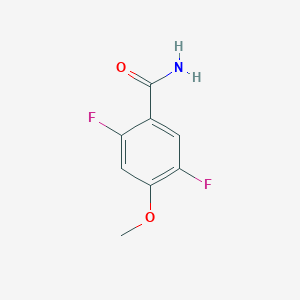
6-Ethyl-2-(4-methoxyphenyl)quinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethyl-2-(4-methoxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinolines are heterocyclic aromatic organic compounds with a structure that includes a benzene ring fused to a pyridine ring. This particular compound features an ethyl group at the 6-position, a methoxyphenyl group at the 2-position, and a carboxylic acid group at the 4-position, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-2-(4-methoxyphenyl)quinoline-4-carboxylic acid can be achieved through several methods, including:
Friedländer Synthesis: This method involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. For this compound, the starting materials could include 4-methoxybenzaldehyde and ethyl acetoacetate, which undergo cyclization to form the quinoline core.
Skraup Synthesis: This classical method involves the reaction of aniline with glycerol and an oxidizing agent such as nitrobenzene in the presence of sulfuric acid. Modifications to this method can be made to introduce the specific substituents required for this compound.
Industrial Production Methods
Industrial production of quinoline derivatives often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-2-(4-methoxyphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or an aldehyde. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic ring to introduce new substituents. Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃), sulfonating agents (SO₃)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a quinoline derivative with a hydroxyl group, while reduction of the carboxylic acid can produce an alcohol or aldehyde derivative.
Scientific Research Applications
Medicinal Chemistry: Quinolines are known for their antimicrobial, antimalarial, and anticancer properties. This compound could be investigated for similar activities, particularly in the development of new therapeutic agents.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: Quinolines are used in the development of organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 6-Ethyl-2-(4-methoxyphenyl)quinoline-4-carboxylic acid depends on its specific application. In medicinal chemistry, quinoline derivatives often target enzymes or receptors involved in critical biological pathways. For example, they may inhibit DNA gyrase or topoisomerase, enzymes essential for DNA replication in bacteria, leading to antimicrobial effects. The compound’s structure allows it to interact with various molecular targets, potentially disrupting key biological processes.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a quinoline core.
Quinine: Another antimalarial agent derived from the bark of the cinchona tree.
Ciprofloxacin: A fluoroquinolone antibiotic that targets bacterial DNA gyrase.
Uniqueness
6-Ethyl-2-(4-methoxyphenyl)quinoline-4-carboxylic acid is unique due to its specific substituents, which can influence its biological activity and chemical reactivity. The presence of the ethyl group, methoxyphenyl group, and carboxylic acid group can confer distinct properties compared to other quinoline derivatives, making it a valuable compound for further research and development.
Properties
IUPAC Name |
6-ethyl-2-(4-methoxyphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-3-12-4-9-17-15(10-12)16(19(21)22)11-18(20-17)13-5-7-14(23-2)8-6-13/h4-11H,3H2,1-2H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBSFINYLDLHJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301210617 |
Source


|
| Record name | 6-Ethyl-2-(4-methoxyphenyl)-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301210617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861412-41-1 |
Source


|
| Record name | 6-Ethyl-2-(4-methoxyphenyl)-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=861412-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Ethyl-2-(4-methoxyphenyl)-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301210617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,3-benzodioxol-5-yl)-3-[1-(2-methylpropyl)-3,4-dihydro-2H-quinolin-6-yl]prop-2-enenitrile](/img/structure/B1308147.png)










![4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)oxy]benzaldehyde](/img/structure/B1308167.png)

